molecular formula C24H24FN5O3 B2540210 N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105228-04-3

N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2540210
CAS No.: 1105228-04-3
M. Wt: 449.486
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small molecule inhibitor recognized for its targeted kinase activity. This compound is a key research tool in oncology and signal transduction studies, primarily functioning as a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-Rich Tyrosine Kinase 2 (PYK2). The inhibition of these kinases disrupts downstream signaling pathways critical for cancer cell survival, proliferation, and migration . Researchers utilize this triazoloquinazoline derivative to investigate the mechanisms of tumor growth and metastasis, particularly in models where FAK/PYK2 signaling is implicated. Its well-defined mechanism of action, which involves competing with ATP for binding in the kinase domain, makes it a valuable compound for validating FAK/PYK2 as therapeutic targets in various cancer types . Studies have demonstrated its efficacy in inducing apoptosis and reducing invasive potential in cancer cell lines, providing critical insights for the development of novel anti-cancer therapeutics. Ongoing research continues to explore its effects in combination therapies and its potential to overcome resistance to other treatment modalities .

Properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFWZYFIQBOLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The triazoloquinazoline core distinguishes the target compound from analogs with related heterocycles:

Compound Name Core Structure Key Substituents Pharmacological Inference Reference
N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-triazoloquinazoline-8-carboxamide Triazolo[4,3-a]quinazoline 4-Fluorobenzyl, cyclohexyl, methyl, carboxamide Potential kinase inhibition, enhanced metabolic stability
Compound 35 Triazolo[1,5-a][1,3,5]triazine Furan-2-yl, 4-fluorobenzyl, cyclohexylamine Likely targets nucleotide-binding domains
Compound 16 Triazolo[4,3-a]pyrazine Di-tert-butyl-hydroxybenzamide, phenoxyethyl Antioxidant or anti-inflammatory activity
  • Triazoloquinazoline vs. Compound 35’s furan substituent may engage in π-π stacking, while the target’s carboxamide enables hydrogen bonding.
  • Triazoloquinazoline vs. Triazolopyrazine (Compound 16) :

    • Pyrazine cores are smaller and less planar than quinazolines, possibly limiting跨膜 transport efficiency.
    • Compound 16’s bulky di-tert-butyl groups enhance antioxidant activity but reduce solubility compared to the target’s fluorobenzyl group .

Substituent-Driven Functional Differences

  • Fluorine-Containing Groups: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., compound 35’s furan) .
  • Cyclohexyl vs. Aromatic Amines :
    • The cyclohexyl group in the target may reduce cytotoxicity compared to aromatic amines (e.g., compound 35’s 2,4-difluorophenyl), as seen in other triazole derivatives .
  • Carboxamide vs. Thioamide () :
    • Carboxamide (target) offers better aqueous solubility than thioamide derivatives (e.g., compound 83 in ), which are more lipophilic but prone to oxidation .

Q & A

Q. Example Protocol :

Dissolve 0.001 mol triazole precursor in ethanol.

Add 0.001 mol substituted benzaldehyde and 5 drops glacial acetic acid.

Reflux for 4–6 hours, evaporate under reduced pressure, and purify via column chromatography .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • Melting Point Analysis : Compare observed values (e.g., 196–198°C) with literature to confirm crystallinity .
  • Spectroscopy :
    • 1H NMR : Look for diagnostic peaks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; fluorobenzyl aromatic protons at δ 7.1–7.4 ppm) .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.2) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content (e.g., calculated: C 72.27%, H 5.16%, N 16.86%; observed: C 72.31%, H 5.19%, N 16.88%) .

Advanced: How can crystallographic data resolve discrepancies in proposed stereochemistry or regioselectivity?

Answer:

  • Single-crystal X-ray diffraction : Resolve ambiguities in substituent orientation (e.g., cyclohexyl vs. fluorobenzyl positioning) by analyzing bond lengths and angles (mean C–C bond: 0.003 Å deviation) .
  • Data-to-parameter ratio : Aim for ratios >14.9 to ensure statistical reliability in structural assignments .
  • Case Study : In analogous triazoloquinazolines, crystallography confirmed the 1,2,4-triazole fusion site via planar heterocyclic ring geometry .

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in triazoloquinazoline derivatives?

Answer:

  • Pharmacophore mapping : Test substitutions at the 4-methyl and 8-carboxamide positions for bioactivity modulation (e.g., fluorobenzyl enhances lipophilicity and target binding) .
  • In vitro assays : Compare IC50 values against kinase targets or microbial strains to correlate substituent effects (e.g., trifluoromethyl groups improve antimicrobial potency in triazoles) .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities based on electronic profiles (e.g., fluorine’s electronegativity impacts π-π stacking) .

Advanced: How can researchers address contradictory biological activity data in related compounds?

Answer:

  • Control experiments : Verify assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Metabolic stability testing : Use liver microsomes to assess if contradictory results arise from rapid degradation (e.g., esterase susceptibility in carboxamide derivatives) .
  • Orthogonal validation : Replicate activity in multiple models (e.g., cell-free enzymatic vs. cell-based assays) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/water mixtures : Achieve high-purity crystals via slow evaporation (e.g., 70:30 ethanol:water) .
  • Dichloromethane/hexane : Use for non-polar derivatives (e.g., cyclohexyl-containing analogs) to prevent oiling out .

Advanced: How can researchers mitigate synthetic byproducts during triazoloquinazoline formation?

Answer:

  • Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., over-oxidation of dihydro intermediates) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine precursors to prevent unintended cyclization .
  • HPLC monitoring : Track reaction progress and isolate intermediates early (e.g., Ugi–Smiles byproducts at 11% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.